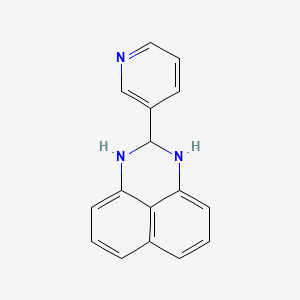
3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate: is a chemical compound with the following IUPAC name: 5,6-Dimethoxy-2-methyl-3-(3-sulfonatopropyl)benzothiazol-3-ium . Let’s break down its structure:
Structure:[CH3SO3]-C3H6N2O2S
This compound belongs to the class of benzothiazolium salts and contains both benzothiazole and sulfonate functional groups. It has interesting properties due to its aromatic ring system and charged sulfonate moiety.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-methylbenzothiazole with formaldehyde and dimethylamine, followed by methylation of the resulting intermediate. The sulfonation step introduces the sulfonate group.
Reaction Conditions:Step 1: Condensation of 2-methylbenzothiazole with formaldehyde and dimethylamine.
Step 2: Methylation of the intermediate using methyl iodide.
Step 3: Sulfonation with sulfuric acid or other sulfonating agents.
Industrial Production: Industrial production methods typically involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions occur at the sulfonate group.
Reduction: Reduction of the benzothiazolium ring may yield reduced derivatives.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles (e.g., hydroxide, amines) in basic conditions.
Reduction: Reducing agents (e.g., sodium borohydride).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: It may exhibit biological activity due to its aromatic and charged nature.
Medicine: Potential pharmaceutical applications, although further research is needed.
Industry: Used in dye synthesis and other chemical processes.
Wirkmechanismus
The exact mechanism of action remains an area of study. It likely interacts with cellular components, affecting biochemical pathways. Further research is essential to elucidate its specific targets.
Vergleich Mit ähnlichen Verbindungen
While there are related benzothiazolium salts, the unique combination of methoxy groups, sulfonate, and methyl substituents sets 3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate apart.
Similar Compounds:Benzothiazolium salts: Other derivatives with varying substituents.
Sulfonated compounds: Similar sulfonate-containing molecules.
Eigenschaften
Molekularformel |
C13H18NO5S2+ |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-(5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C13H17NO5S2/c1-9-14(5-4-6-21(15,16)17)10-7-11(18-2)12(19-3)8-13(10)20-9/h7-8H,4-6H2,1-3H3/p+1 |
InChI-Schlüssel |
FZYBQTUSQBICMA-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=[N+](C2=CC(=C(C=C2S1)OC)OC)CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{(E)-[({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B11996615.png)



![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)
![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B11996659.png)

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)


![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11996704.png)
![9-Ethylbicyclo[3.3.1]nonan-9-ol](/img/structure/B11996708.png)
